molecular formula C8H13ClFNO B1477038 2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one CAS No. 2092256-20-5

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one

Cat. No.: B1477038
CAS No.: 2092256-20-5
M. Wt: 193.64 g/mol
InChI Key: ISEFDNDNRSMXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one ( 2092256-20-5) is a high-purity chemical compound supplied for research use only. This molecule features a chloro-ketone functional group linked to a 3-(fluoromethyl)azetidine ring, a four-membered nitrogen heterocycle of significant interest in modern drug discovery . The azetidine scaffold is increasingly valued in medicinal chemistry for its favorable pharmacokinetic properties and is found in approved therapeutics, such as the anticancer agent cobimetinib . The incorporation of fluorine and the fluoromethyl group into this scaffold is a classic strategy for optimizing the physicochemical properties of lead compounds, which can influence characteristics like metabolic stability and membrane permeability . The reactive chloro-ketone moiety makes this compound a versatile building block for the synthesis of more complex molecules. It can undergo further nucleophilic substitution reactions, where the chlorine atom can be displaced by various nucleophiles, such as amines, to generate novel chemical libraries for biological screening. This makes it a valuable intermediate for structure-activity relationship (SAR) studies in medicinal chemistry programs, particularly those focused on developing compounds that target proteins like integrins and ketohexokinase, where similar trifluoromethylazetidine motifs have been explored . Researchers can utilize this compound in the design and synthesis of novel chemical entities for a range of therapeutic areas. Chemical Properties: • CAS Number: 2092256-20-5 • Molecular Formula: C8H13ClFNO • Molecular Weight: 193.65 g/mol • SMILES: CCC(Cl)C(=O)N1CC(CF)C1 • InChI Key: ISEFDNDNRSMXRX-UHFFFAOYSA-N • Purity: Available in purities of 95% and above . Handling: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use. Safety information should be consulted from the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClFNO/c1-2-7(9)8(12)11-4-6(3-10)5-11/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEFDNDNRSMXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C1)CF)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to a class of azetidine derivatives, which have been explored for various pharmacological properties, including anticancer and antimicrobial activities.

The molecular formula of this compound is C₈H₁₃ClFNO, with a molecular weight of 193.64 g/mol. Its structure features a chlorinated butanone moiety and an azetidine ring substituted with a fluoromethyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell growth in breast cancer models such as MCF-7 and MDA-MB-231. These compounds were found to interact with tubulin at the colchicine-binding site, leading to cell cycle arrest and apoptosis.

Key Findings:

  • In vitro Studies: Compounds related to the azetidine scaffold demonstrated IC₅₀ values ranging from 10–33 nM against MCF-7 cells, indicating potent antiproliferative activity .
  • Mechanism of Action: The inhibition of tubulin polymerization was confirmed through flow cytometry and confocal microscopy, showing alterations in microtubule organization post-treatment.

Antimicrobial Activity

A subset of azetidine derivatives has also been evaluated for their antimicrobial properties. Preliminary data suggest that these compounds may possess moderate antibacterial activity against Gram-positive bacteria. The presence of the chlorinated butanone structure may enhance their interaction with bacterial cell membranes.

Summary of Antimicrobial Activity:

CompoundActivity AgainstObservations
This compoundModerate against Gram-positive bacteriaPotential for further development as an antimicrobial agent

Case Studies

Several case studies have highlighted the therapeutic potential of azetidine derivatives:

  • Breast Cancer Cell Line Study : A series of azetidine-based compounds were synthesized and screened for antiproliferative effects. The study indicated that specific substitutions on the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Screening : In vitro assays conducted on various azetidine derivatives showed that modifications in the chemical structure could lead to improved antibacterial properties, particularly against Staphylococcus aureus and other Gram-positive strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s closest analogs differ in ring size, substituent positions, and functional groups. Below is a comparative analysis with a piperidine-based derivative and a morpholine-containing TLR antagonist:

Compound 2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one 2-Chloro-1-(4-(fluoromethyl)-4-methylpiperidin-1-yl)butan-1-one 5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile
Core Ring Azetidine (4-membered) Piperidine (6-membered) Azetidine + morpholine
Substituents 3-(fluoromethyl) 4-(fluoromethyl), 4-methyl Fluoromethyl-azetidine + morpholine-quinoline-carbonitrile
Molecular Weight ~233.7 g/mol (estimated) 235.72 g/mol ~500–550 g/mol (estimated)
Therapeutic Target Potential TLR antagonist (inferred) Unknown (discontinued) TLR7-9 antagonist
Bioactivity Unreported Unreported SLE treatment candidate
Synthetic Accessibility Likely challenging (azetidine strain) Moderate (piperidine stability) Complex (multiple heterocycles)

Key Observations:

Ring Strain vs. Piperidine derivatives (e.g., compound) are more stable but lack the conformational constraints critical for target selectivity .

Fluoromethyl Positioning : The 3-fluoromethyl substitution on azetidine may improve binding to hydrophobic pockets in TLRs compared to 4-substituted piperidines, as seen in Roche’s TLR antagonist series .

Therapeutic Potential: While the compound was discontinued, azetidine-morpholine hybrids () show advanced development for SLE, highlighting the pharmacophoric value of azetidine in immunomodulation .

Research Findings and Limitations

  • Synthetic Challenges : Azetidine rings require specialized methods (e.g., ring-closing metathesis or photochemical cyclization), increasing production costs compared to piperidine analogs.
  • Lack of Direct Data: No peer-reviewed studies explicitly describe this compound. Inferences are drawn from structurally related patents and discontinued analogs.
  • Biological Hypotheses : Fluorinated azetidines may enhance blood-brain barrier penetration or metabolic stability, but electrophilic chloro-ketones risk off-target reactivity, necessitating further safety profiling.

Preparation Methods

Synthesis of Key Intermediate: Substituted Oxiranes

  • Substituted oxiranes such as 2-substituted-(oxiran-2-yl)methyl tosylates are synthesized from commercially available allyl alcohol derivatives in a two-step process.
  • These intermediates are crucial for introducing the azetidine ring and the fluoromethyl substituent.

Formation of Azetidine Ring by Intramolecular Cyclization

  • Treatment of the substituted oxirane intermediate with a mixture of lithium diisopropylamide and potassium tert-butoxide in tetrahydrofuran (THF) at −78 °C triggers ring closure.
  • The reaction proceeds regio- and diastereoselectively, favoring the formation of the trans-azetidine isomer.
  • The fluoromethyl group, being electron-withdrawing, influences the nucleophilicity and stability of intermediates but is compatible with these conditions.

Comparative Notes on Functional Group Effects

  • Electron-withdrawing groups such as trifluoromethyl and fluoromethyl enhance metabolic stability and lipophilicity but can reduce nucleophilicity, requiring optimization of base strength and reaction time.
  • Benzyl substituents may lead to side reactions due to alternative deprotonation pathways, reducing overall yield.
  • Protective groups on nitrogen (e.g., N-Boc) can influence reaction pathways, sometimes leading to competing side products.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Outcome/Notes
1 Synthesis of substituted oxirane intermediate From allyl alcohol derivatives, two-step process Key building block for azetidine ring formation
2 Metalation and ring closure LDA + potassium tert-butoxide, THF, −78 °C Regio- and diastereoselective azetidine formation
3 Introduction of chloro-butanone moiety Acylation/halogenation with chloroacetyl reagents Incorporates ketone and chloro substituent
4 Purification and characterization Chromatography, NMR, LC-MS Confirms structure and purity

Q & A

Q. What strategies resolve synthetic bottlenecks in scaling up multi-step reactions involving azetidine intermediates?

  • Methodology : Apply flow chemistry to improve heat/mass transfer in exothermic steps (e.g., chloro-ketone formation). Use Design of Experiments (DoE) to optimize parameters (e.g., residence time, catalyst loading). Monitor azetidine ring stability via in-line FTIR to prevent decomposition during continuous processing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one
Reactant of Route 2
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2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)butan-1-one

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